![molecular formula C15H16Cl2N4O B6444003 5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2549014-55-1](/img/structure/B6444003.png)
5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine, commonly referred to as 5-Chloro-2-Pyrimidine, is a synthetic organic compound consisting of a pyrimidine ring and a substituted piperidine ring. It is used in various scientific applications and research, and is known for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
This compound may have potential antimicrobial applications . The exact mechanism of action and the spectrum of microbes it affects need further investigation.
Antioxidative Applications
The compound could also serve as an antioxidative agent . It might help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antibiotic Applications
There is a possibility that this compound could be used as an antibiotic . Further studies are required to determine its effectiveness against various bacterial strains and its potential side effects.
Anticancer Applications
This compound has been suggested to have potential anticancer properties . It could be used in the development of new anticancer drugs, but more research is needed to confirm its efficacy and safety.
Preparation of Pyridyl-cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors
This compound could be used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors could potentially be used in the treatment of inflammation and pain.
Synthesis of ATAD2 Bromodomain Inhibitors
The compound could be used in the synthesis of ATAD2 bromodomain inhibitors . These inhibitors could potentially be used in the treatment of cancer, as they can interfere with the function of bromodomains, which are involved in the regulation of gene expression.
Suzuki–Miyaura Coupling
This compound might be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key process in the synthesis of many organic compounds.
Prodrug for PCSK9 Protein Synthesis Inhibition
This compound could potentially be used as a prodrug for the inhibition of PCSK9 protein synthesis . This could have implications in the treatment of hypercholesterolemia, as PCSK9 is a protein that plays a key role in cholesterol metabolism.
Mechanism of Action
Target of Action
It’s known that chloropyridines and chloropyrimidines are often used in the synthesis of various pharmaceuticals
Mode of Action
Compounds with similar structures have been found to inhibit the synthesis of certain proteins . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
properties
IUPAC Name |
5-chloro-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-7-19-15(20-8-12)21-5-2-11(3-6-21)10-22-14-1-4-18-9-13(14)17/h1,4,7-9,11H,2-3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAQODFTWYMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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